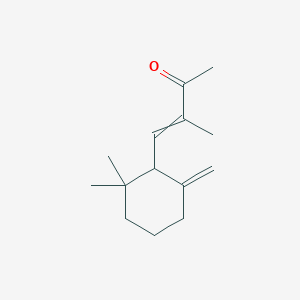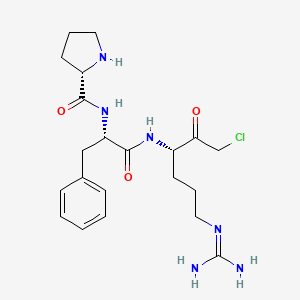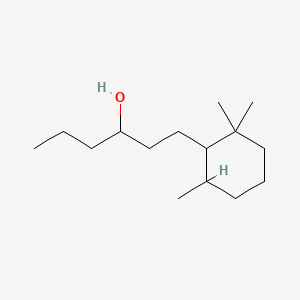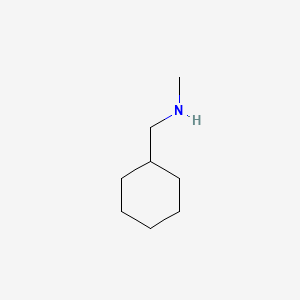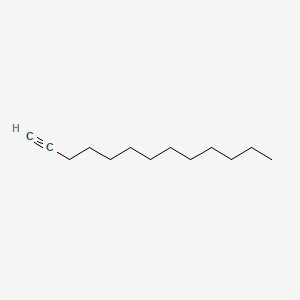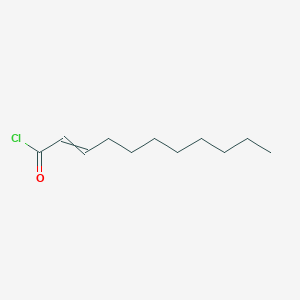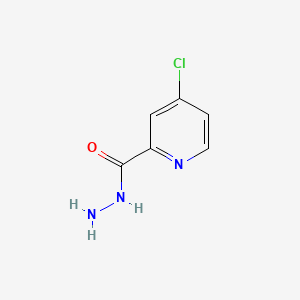
N-乙酰-S-(3-羟基丙基)半胱氨酸
描述
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is identified as a main urinary metabolite of acrolein in rats . It was found to increase in the body after smoking . It is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke .
Synthesis Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine . More details about its synthesis can be found in the references .Molecular Structure Analysis
The molecular formula of “N-Acetyl-S-(3-hydroxypropyl)cysteine” is C8H15NO4S . Its average mass is 221.274 Da and its monoisotopic mass is 221.072174 Da .Chemical Reactions Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke . It is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine .Physical And Chemical Properties Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 493.9±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.8 mmHg at 25°C . The flash point is 252.5±28.7 °C .科学研究应用
Metabolite of Acrolein
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is a metabolite of acrolein . Acrolein is a respiratory irritant that is formed during combustion and found in tobacco smoke . This compound is produced via the reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine .
Biomarker of Acrolein Exposure
The presence of “N-Acetyl-S-(3-hydroxypropyl)cysteine” can be detected in urine as a biomarker of acrolein exposure . This means it can be used to assess the level of exposure to acrolein, such as from smoking or exposure to combustion products .
Non-Targeted Mercapturic Acid Screening
“N-Acetyl-S-(3-hydroxypropyl)cysteine” has been used in non-targeted mercapturic acid screening in urine using LC-MS/MS . This type of analysis is severely affected by matrix effects (MEs) causing poor comparability of samples and distortion of signal intensities .
Matrix Effect Compensation
In the same study, a method was developed for signal correction using post column infusion of an isotope-labelled standard . This method was able to compensate for the severe matrix effects observed for the spiked model compounds .
Detection of Uncharacterized Mercapturic Acids
The method developed in the study was able to detect 558 native mercapturic acids (MAs) in the 20 urine samples tested . This indicates that a large number of so far uncharacterized MAs are present in urine, which yield a potential for biomarker discovery and pattern characterisation .
Main Urinary Metabolite of Acrolein in Rats
“N-Acetyl-S-(3-hydroxypropyl)cysteine” has been identified as a main urinary metabolite of acrolein in rats . It was found to increase in the body after smoking .
安全和危害
“N-Acetyl-S-(3-hydroxypropyl)cysteine” may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
作用机制
Target of Action
N-Acetyl-S-(3-hydroxypropyl)cysteine is a metabolite of acrolein . Acrolein is a respiratory irritant formed during combustion and found in tobacco smoke . The primary targets of N-Acetyl-S-(3-hydroxypropyl)cysteine are likely to be the same biological systems affected by acrolein.
Mode of Action
It is produced via reduction of the aldehyde group of s-(3-oxopropyl)-n-acetyl cysteine . This suggests that it may interact with its targets through a similar mechanism, possibly involving redox reactions or other types of chemical transformations.
Biochemical Pathways
N-Acetyl-S-(3-hydroxypropyl)cysteine is involved in the metabolic pathways related to acrolein. It is a product of the metabolism of acrolein, which suggests that it may affect the same biochemical pathways . .
Pharmacokinetics
It is known to be a urinary metabolite of acrolein , which suggests that it is excreted from the body through the urine. This could have implications for its bioavailability and distribution within the body.
Result of Action
For example, acrolein is known to cause respiratory irritation, suggesting that N-Acetyl-S-(3-hydroxypropyl)cysteine may have similar effects .
Action Environment
The action of N-Acetyl-S-(3-hydroxypropyl)cysteine may be influenced by various environmental factors. For example, its production is linked to exposure to acrolein, which is found in tobacco smoke and products of combustion . Therefore, smoking and exposure to certain types of air pollution could potentially increase levels of N-Acetyl-S-(3-hydroxypropyl)cysteine in the body.
属性
IUPAC Name |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPQZPFBAHHMB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904325 | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3-hydroxypropyl)cysteine | |
CAS RN |
23127-40-4 | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA) as a research subject?
A: 3-HPMA serves as a valuable biomarker for exposure to certain environmental and industrial chemicals. Its presence in urine indicates the body's attempt to detoxify compounds like acrolein [] and 1,3-dibromopropane [] through conjugation with glutathione.
Q2: How is 3-HPMA formed in the body?
A: Research suggests multiple pathways for 3-HPMA formation. One pathway involves the metabolism of 1,3-dibromopropane, where it undergoes oxidation to form β-bromolactic acid and conjugation with cysteine to yield S-(3-hydroxypropyl)cysteine, which is further acetylated to 3-HPMA []. Another pathway involves the metabolism of acrolein. Acrolein reacts with glutathione, undergoes further transformations, and is ultimately excreted as 3-HPMA [].
Q3: What insights did the study on 1,2-dibromo-3-chloropropane (DBCP) provide about 3-HPMA formation?
A: The DBCP study identified 3-HPMA as a potential marker metabolite for 2-bromoacrolein (2-BA) or its precursors []. This study highlighted the role of cytochrome P450 in 3-HPMA formation, where it catalyzes the formation of 2-BA from DBCP. Subsequent glutathione conjugation with 2-BA leads to the formation of 3-HPMA []. This research underscores the complexity of metabolic pathways that can lead to 3-HPMA.
Q4: Why is the quantification of 3-HPMA in urine important?
A: Accurately measuring 3-HPMA levels in urine helps estimate exposure to hazardous chemicals like acrolein []. For instance, one study analyzed urine samples from volunteers after consuming potato crisps, a food known to contain acrolein. The results showed significantly higher 3-HPMA excretion compared to other mercapturic acids studied, indicating a higher exposure to acrolein from this single meal []. This finding highlights the importance of 3-HPMA analysis in assessing exposure to potentially harmful compounds.
Q5: What analytical techniques are used to measure 3-HPMA in urine?
A: Researchers utilize highly sensitive methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify 3-HPMA levels in urine samples [, ]. This technique allows for the separation and detection of 3-HPMA from other urinary components, enabling precise measurement even at low concentrations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
